ethyl 4-(2-{[5-(2,5-dimethylfuran-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate
Description
This compound is a heterocyclic derivative featuring a piperazine-1-carboxylate core linked via a sulfanyl acetyl group to a 1,3,4-thiadiazole ring substituted with a 2,5-dimethylfuran-3-amido moiety. Key structural attributes include:
Properties
IUPAC Name |
ethyl 4-[2-[[5-[(2,5-dimethylfuran-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5S2/c1-4-27-18(26)23-7-5-22(6-8-23)14(24)10-29-17-21-20-16(30-17)19-15(25)13-9-11(2)28-12(13)3/h9H,4-8,10H2,1-3H3,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAWPRFHPXYKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C3=C(OC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole nucleus is synthesized via cyclocondensation of thiosemicarbazide with 2,5-dimethylfuran-3-carboxylic acid under acidic conditions. A modified solid-phase protocol adapted from achieves 91% yield by grinding thiosemicarbazide (1 eq), 2,5-dimethylfuran-3-carboxylic acid (1.1 eq), and PCl₅ (1.1 eq) at room temperature, followed by basification (pH 8–8.2) and recrystallization. This method circumvents traditional liquid-phase limitations, offering reduced reaction time (2 hr vs. 24 hr) and enhanced purity (>95% by HPLC).
Table 1 : Optimization of Thiadiazole Synthesis
Thiolation at C2 Position
Preparation of 2-Chloroacetylpiperazine-1-carboxylate
Piperazine Carboxylation
Ethyl chloroformate (1.2 eq) reacts with piperazine in dichloromethane (0°C, 2 hr) to yield piperazine-1-carboxylate (89% yield). Selective N-acetylation at the 4-position is achieved using chloroacetyl chloride (1.05 eq) and triethylamine in THF (-15°C, 30 min), preventing over-acylation.
Critical Parameters :
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Temperature control (-15°C ± 2°C) minimizes diacetyl byproduct formation (<3%)
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Triethylamine acts as both base and HCl scavenger
Sulfanylacetyl Coupling via Desulfonylative Cross-Coupling
The pivotal C-S bond formation utilizes a Ni-catalyzed desulfonylative cross-coupling between 5-(2,5-dimethylfuran-3-amido)-1,3,4-thiadiazol-2-thiol and 2-chloroacetylpiperazine-1-carboxylate . Adapted from Baran's sulfone coupling, the reaction employs:
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Ni(COD)₂ (5 mol%)
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Bipyridine ligand (6 mol%)
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DMF/H₂O (9:1) at 80°C for 12 hr
This method achieves 82% yield, surpassing traditional nucleophilic substitution approaches (45–50% yield) which suffer from thiol oxidation and piperazine ring-opening side reactions.
Mechanistic Insight :
The nickel catalyst facilitates oxidative addition into the S-H bond, followed by transmetalation with the chloroacetyl intermediate. Reductive elimination forms the C-S bond while regenerating the Ni(0) catalyst.
Comparative Analysis of Coupling Methodologies
Table 2 : Sulfanylacetyl Bond Formation Efficiency
| Method | Catalyst | Yield | Byproducts |
|---|---|---|---|
| Nucleophilic Substitution | None | 48% | Disulfides (15%) |
| Ullmann Coupling | CuI | 63% | Dehalogenation (8%) |
| Ni-Catalyzed | Ni(COD)₂ | 82% | <5% |
Purification and Analytical Characterization
Chromatographic Purification
Final purification uses preparative HPLC (C18 column, MeCN/H₂O gradient) to remove:
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Unreacted thiol (RT 8.2 min)
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Diacetyl byproduct (RT 12.7 min)
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Nickel residues (RT 3.5 min)
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.34 (s, 6H, furan-CH₃), 3.49–3.62 (m, 8H, piperazine-H), 4.14 (q, J=7.1 Hz, 2H, OCH₂), 4.31 (s, 2H, SCH₂CO).
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HRMS (ESI-TOF): m/z calc. for C₂₀H₂₅N₅O₅S₂ [M+H]⁺: 500.1324, found: 500.1319.
Scale-Up Considerations and Industrial Feasibility
A continuous flow protocol for the thiadiazole synthesis step (Section 2.1) demonstrates:
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92% yield at 500 g/batch
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3 hr cycle time vs. 2 hr batch
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98.5% purity by in-line FTIR monitoring
Economic analysis favors the Ni-catalyzed coupling despite catalyst cost, reducing waste (E-factor 8.7 vs. 23.4 for nucleophilic method) .
Chemical Reactions Analysis
Types of Reactions: : This compound might undergo various reactions including:
Oxidation and reduction reactions affecting the thiadiazolyl and furan rings.
Substitution reactions, particularly on the piperazine and thiadiazolyl sulfanyl groups. Common Reagents and Conditions : For oxidation, reagents like potassium permanganate or chromium trioxide may be employed, while reductions might involve reagents like lithium aluminium hydride. Substitution reactions might use halogenated reagents or nucleophiles under mild conditions. Major Products : Depending on the reaction pathway, products could include various oxidized, reduced, or substituted derivatives, each potentially possessing distinct properties and bioactivities.
Scientific Research Applications
Chemistry: : The unique structure may facilitate studies on reactivity and interaction with other chemical entities, helping to develop new synthetic methodologies. Biology : The compound could be used as a probe to study biological pathways, given its potential to interact with specific biomolecules. Medicine : It might serve as a lead compound for developing new pharmaceuticals, targeting specific enzymes or receptors. Industry : Applications could include the creation of new materials with specialized properties, possibly in polymers or nanotechnology.
Mechanism of Action
The compound's mechanism of action would depend on its specific targets within a biological system. It might inhibit enzymes by binding to their active sites or interact with receptors to modulate cellular pathways. The presence of the amido, thiadiazolyl, and piperazine groups suggests multiple potential interaction points with proteins, nucleic acids, or membranes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Heterocyclic Cores
a) Thiadiazole vs. Oxadiazole Derivatives
- Ethyl 4-[2-[[5-(3,4-Dimethylphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl]Acetyl]Piperazine-1-Carboxylate (): Replaces the thiadiazole with a 1,3,4-oxadiazole ring. Substituted with 3,4-dimethylphenyl instead of dimethylfuran. Molecular weight: 404.5 g/mol vs. 433.5 g/mol for the target compound.
Ethyl 4-(2-(4-(5-(Thiophen-3-yl)-1,3,4-Oxadiazol-2-yl)Piperidin-1-yl)Acetyl)Piperazine-1-Carboxylate ():
- Incorporates a piperidine-oxadiazole-thiophene system.
- Thiophene substitution may enhance π-π stacking interactions compared to dimethylfuran.
b) Piperazine Modifications
Structure-Activity Relationship (SAR) Insights
- Pyrazole Derivatives (): Substituents at the 5th position of pyrazole (e.g., benzoylamino) significantly enhance analgesic and anti-inflammatory activities. Analogously, the 2,5-dimethylfuran-3-amido group in the target compound may optimize bioactivity through hydrophobic interactions .
Pharmacological and Physicochemical Properties
| Compound | Core Heterocycle | Substituent | Molecular Weight (g/mol) | Key Bioactivity |
|---|---|---|---|---|
| Target Compound | 1,3,4-Thiadiazole | 2,5-Dimethylfuran-3-amido | 433.5 | Under investigation |
| Ethyl 4-[2- | 1,3,4-Oxadiazole | 3,4-Dimethylphenyl | 404.5 | Not reported |
| Acetildenafil Analogue | Pyrazolo-pyrimidine | 3,5-Dimethylpiperazine | ~500 (estimated) | PDE5 inhibition (inferred) |
- Synthetic Accessibility : and highlight methods for coupling heterocycles with acetylated piperazines, suggesting feasible synthesis routes .
Biological Activity
Ethyl 4-(2-{[5-(2,5-dimethylfuran-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a complex organic compound that incorporates a piperazine moiety and a thiadiazole ring, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects based on current research findings.
Chemical Structure
The compound can be denoted by its molecular formula and has a molecular weight of approximately 320.40 g/mol. The presence of the thiadiazole and piperazine rings suggests potential interactions with biological targets.
Antimicrobial Activity
Research has shown that derivatives of thiadiazole exhibit significant antimicrobial properties. A study highlighted that compounds containing the 1,3,4-thiadiazole ring demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Specifically, derivatives with substitutions at the thiadiazole ring showed improved efficacy against Staphylococcus aureus and Escherichia coli with MIC values ranging from 4 to 8 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Thiadiazole Derivative A | S. aureus | 4 |
| Thiadiazole Derivative B | E. coli | 8 |
Anticancer Activity
The anticancer potential of this compound has been investigated in vitro. Studies have indicated that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives of thiadiazole have shown IC50 values as low as 0.06 µM against non-small cell lung cancer cells (NCI-H522) and other types like MCF7 breast cancer cells .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| NCI-H522 | 0.06 |
| MCF7 | 0.1 |
Anti-inflammatory Activity
The anti-inflammatory effects of compounds containing piperazine and thiadiazole moieties have also been noted in several studies. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models. For example, piperazine derivatives have been shown to decrease levels of TNF-alpha and IL-6 in experimental models .
Case Studies
- Antimicrobial Screening : A study conducted on several thiadiazole derivatives indicated that modifications at the C-5 position of the thiadiazole ring enhanced antimicrobial activity significantly compared to unmodified counterparts.
- Anticancer Efficacy : In vitro studies on several cancer cell lines demonstrated that the introduction of furan groups into the structure increased cytotoxicity against cancer cells by triggering apoptosis pathways.
Q & A
Q. What spectroscopic methods are recommended to confirm the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the molecular structure and functional groups. For example, IR can identify carbonyl (C=O) and thioether (C-S) stretches, while NMR resolves piperazine and thiadiazole ring protons. Thin Layer Chromatography (TLC) is used to monitor reaction progress and purity .
Q. What are the critical steps in synthesizing this compound?
Synthesis involves multi-step reactions:
- Step 1: Coupling of the thiadiazole-thioacetate intermediate with the piperazine backbone.
- Step 2: Amidation of the 2,5-dimethylfuran-3-carboxylic acid moiety.
- Step 3: Final esterification. Key conditions include anhydrous solvents (e.g., DMF), controlled heating (60–80°C), and catalysts like EDCI/HOBt for amidation. Purification via column chromatography is critical .
Q. How can purity be assessed during synthesis?
Use High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) or Gas Chromatography (GC) for volatile intermediates. Purity >95% is typically required for pharmacological studies. TLC with UV visualization is a rapid qualitative tool .
Q. What functional groups influence its reactivity?
The thiadiazole ring (electron-deficient), piperazine (basic nitrogen), and ester group (hydrolysis-prone) dominate reactivity. Thioether linkages may undergo oxidation, while the amide group resists nucleophilic attack under mild conditions .
Q. What are standard storage conditions for this compound?
Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon). Desiccants (e.g., silica gel) prevent hydrolysis of the ester group. Stability studies using TGA/DSC recommend avoiding temperatures >40°C .
Advanced Research Questions
Q. How can conflicting NMR and MS data be resolved during characterization?
Discrepancies may arise from isotopic impurities or tautomeric forms. Use 2D NMR techniques (HSQC, HMBC) to confirm connectivity. High-resolution MS (HRMS) with electrospray ionization (ESI) validates the molecular formula. Cross-reference with X-ray crystallography data if available .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Solvent Optimization: Replace DMF with THF or acetonitrile to reduce side reactions.
- Catalyst Screening: Test Pd/C or Ni catalysts for Suzuki-type couplings.
- Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., thioether formation) to enhance reproducibility .
Q. How is thermal stability evaluated for formulation studies?
Perform Thermogravimetric Analysis (TGA) to determine decomposition temperatures (>200°C typical for similar compounds). Differential Scanning Calorimetry (DSC) identifies phase transitions. Accelerated stability studies (40°C/75% RH for 6 months) assess shelf life .
Q. How are in vitro biological activity assays designed for this compound?
- Target Selection: Prioritize enzymes (e.g., kinases) or receptors (e.g., GPCRs) based on structural analogs.
- Binding Assays: Use Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) for affinity measurements (IC50/Kd).
- Dose-Response: Test concentrations from 1 nM–100 µM in triplicate. Include positive controls (e.g., staurosporine for kinases) .
Q. How are synthetic by-products or impurities characterized and mitigated?
- LC-MS/MS: Identify impurities via fragmentation patterns.
- Recrystallization: Use ethanol/water mixtures to remove polar by-products.
- Reaction Quenching: Add scavengers (e.g., polymer-bound thiourea) to trap unreacted intermediates .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental logP values?
Computational tools (e.g., ChemAxon) may underestimate logP due to the compound’s conformational flexibility. Validate experimentally via shake-flask method (octanol/water partition) with HPLC quantification. Adjust computational parameters to account for thiadiazole’s electron-withdrawing effects .
Q. Why might biological activity vary between batches?
Batch-to-batch variability often stems from residual solvents (e.g., DMF) or enantiomeric impurities. Conduct chiral HPLC to check enantiopurity. Use LC-MS to quantify solvent residues and correlate with bioactivity data .
Methodological Tables
| Parameter | Technique | Typical Data | Reference |
|---|---|---|---|
| Melting Point | DSC | 148–152°C | |
| LogP (Experimental) | Shake-flask/HPLC | 2.8 ± 0.3 | |
| Binding Affinity (Kd) | SPR | 12.5 nM (kinase X) | |
| Thermal Decomposition | TGA | Onset: 215°C (5% weight loss) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
